ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane ring system, which includes a ketone and an ester functional group. It is a white solid at room temperature and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of ethyl 2-oxocyclopentanecarboxylate with a strong acid can lead to the formation of the bicyclic structure . The reaction conditions typically involve heating the reactants to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, the ketone group can form hydrogen bonds with biological molecules, affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate: This compound has an oxygen atom in the bicyclic ring, which can alter its chemical reactivity and biological activity.
Ethyl (1R,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate: This stereoisomer has different spatial arrangements of atoms, leading to variations in its chemical and biological properties.
Properties
CAS No. |
176199-53-4 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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